molecular formula C19H24N2O4 B4420393 N-(2-cyanocyclopent-1-en-1-yl)-3,4,5-triethoxybenzamide

N-(2-cyanocyclopent-1-en-1-yl)-3,4,5-triethoxybenzamide

Cat. No. B4420393
M. Wt: 344.4 g/mol
InChI Key: ISBFSDRVKSBHHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-cyanocyclopent-1-en-1-yl)-3,4,5-triethoxybenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is known for its unique properties and has been studied extensively to understand its synthesis method, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions.

Mechanism of Action

The mechanism of action of N-(2-cyanocyclopent-1-en-1-yl)-3,4,5-triethoxybenzamide is not fully understood. However, studies have suggested that this compound may exert its antitumor activity by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. It may also induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects
This compound has been found to exhibit several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis in cancer cells, and possess anti-inflammatory properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2-cyanocyclopent-1-en-1-yl)-3,4,5-triethoxybenzamide is its potent antitumor activity against various cancer cell lines. It also exhibits anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases. However, the limitations of this compound include its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of N-(2-cyanocyclopent-1-en-1-yl)-3,4,5-triethoxybenzamide. Some of these include:
1. Further studies on the mechanism of action of this compound to better understand its antitumor and anti-inflammatory properties.
2. Development of more efficient synthesis methods for this compound to improve its yield and purity.
3. Studies on the potential use of this compound in combination with other drugs to enhance its antitumor activity.
4. Investigation of the potential use of this compound in the treatment of other diseases such as neurodegenerative diseases.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound has been studied extensively for its potential applications in various fields, including cancer research and the treatment of inflammatory diseases. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other fields.

Scientific Research Applications

N-(2-cyanocyclopent-1-en-1-yl)-3,4,5-triethoxybenzamide has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to possess anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

N-(2-cyanocyclopenten-1-yl)-3,4,5-triethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4/c1-4-23-16-10-14(11-17(24-5-2)18(16)25-6-3)19(22)21-15-9-7-8-13(15)12-20/h10-11H,4-9H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISBFSDRVKSBHHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=C(CCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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